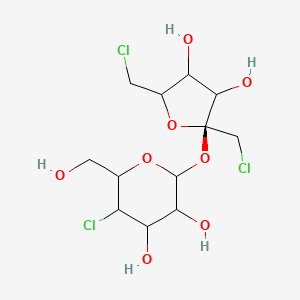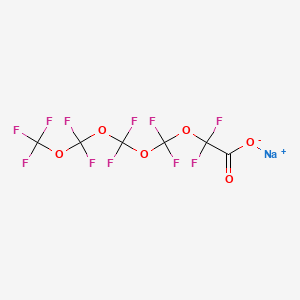![molecular formula C13H16N2O6S B14802200 Methyl 4-{[4-(acetylsulfamoyl)phenyl]amino}-4-oxobutanoate](/img/structure/B14802200.png)
Methyl 4-{[4-(acetylsulfamoyl)phenyl]amino}-4-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxobutanoate is a complex organic compound with the molecular formula C13H16N2O6S. This compound is characterized by its unique structure, which includes an acetylamino group, a sulfonyl group, and a phenyl ring. It is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
The synthesis of methyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxobutanoate involves several steps. One common synthetic route includes the reaction of 4-aminobenzenesulfonamide with acetyl chloride to form 4-(acetylamino)benzenesulfonamide. This intermediate is then reacted with methyl 4-aminobutanoate under specific conditions to yield the final product. The reaction conditions typically involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Analyse Chemischer Reaktionen
Methyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxobutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the acetylamino or sulfonyl groups are replaced by other functional groups. Common reagents for these reactions include sodium hydroxide and alkyl halides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfone derivatives, while reduction produces amine derivatives .
Wissenschaftliche Forschungsanwendungen
Methyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxobutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: This compound is utilized in biochemical assays to study enzyme activity and protein interactions.
Wirkmechanismus
The mechanism of action of methyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxobutanoate involves its interaction with specific molecular targets. The acetylamino and sulfonyl groups play a crucial role in its biological activity. These groups can form hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or activation of enzymatic pathways. The phenyl ring provides structural stability and enhances the compound’s binding affinity to its targets .
Vergleich Mit ähnlichen Verbindungen
Methyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxobutanoate can be compared with similar compounds such as:
Methyl 4-({4-[(acetylamino)phenyl]sulfonyl}amino)benzoate: This compound has a similar structure but with a benzoate group instead of a butanoate group. It exhibits different chemical properties and reactivity.
4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxobutanoic acid: This compound lacks the methyl ester group, resulting in different solubility and reactivity profiles.
The uniqueness of methyl 4-({4-[(acetylamino)sulfonyl]phenyl}amino)-4-oxobutanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C13H16N2O6S |
|---|---|
Molekulargewicht |
328.34 g/mol |
IUPAC-Name |
methyl 4-[4-(acetylsulfamoyl)anilino]-4-oxobutanoate |
InChI |
InChI=1S/C13H16N2O6S/c1-9(16)15-22(19,20)11-5-3-10(4-6-11)14-12(17)7-8-13(18)21-2/h3-6H,7-8H2,1-2H3,(H,14,17)(H,15,16) |
InChI-Schlüssel |
OKBFJQRHQVWHNV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCC(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-bromonaphthalen-2-yl)oxy-N-[(E)-1-(2-hydroxyphenyl)ethylideneamino]acetamide](/img/structure/B14802127.png)


![N-carbamimidoyl-4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}benzenesulfonamide](/img/structure/B14802143.png)



![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-(pyrrolidin-1-ylsulfonyl)aniline](/img/structure/B14802160.png)
![(2E)-N-({4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl}carbamothioyl)-3-(2-methoxyphenyl)prop-2-enamide](/img/structure/B14802165.png)
![5-[[1-(Naphthalen-2-ylamino)-1-oxo-3-phenylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B14802168.png)
![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3S)-3-hydroxyoctyl]cyclopentyl]hept-5-enoic acid](/img/structure/B14802169.png)


![(1S,2R,12S)-3,10,11-trihydroxy-2-(hydroxymethyl)-1,5-dimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-4-one;hydrate](/img/structure/B14802208.png)
